molecular formula C14H17N3O4S B6971390 2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid

2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid

Cat. No.: B6971390
M. Wt: 323.37 g/mol
InChI Key: YUNSABGBHJWAIK-UHFFFAOYSA-N
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Description

2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid is a complex organic compound featuring an imidazole ring, a sulfonamide group, and a phenylacetic acid moiety

Properties

IUPAC Name

2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9(2)14-15-8-12(16-14)22(20,21)17-11-5-3-4-10(6-11)7-13(18)19/h3-6,8-9,17H,7H2,1-2H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNSABGBHJWAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)S(=O)(=O)NC2=CC=CC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid typically involves multiple steps:

    Formation of the Imidazole Ring:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the imidazole derivative with a sulfonyl chloride in the presence of a base.

    Phenylacetic Acid Attachment: The final step involves coupling the sulfonamide-imidazole intermediate with phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole ring.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity.

    Signal Transduction: The compound may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1H-imidazol-4-yl)phenyl]acetic acid: Similar structure but lacks the sulfonamide group.

    2-[3-(2-methyl-1H-imidazol-5-yl)phenyl]acetic acid: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

2-[3-[(2-propan-2-yl-1H-imidazol-5-yl)sulfonylamino]phenyl]acetic acid is unique due to the combination of the imidazole ring, sulfonamide group, and phenylacetic acid moiety, which confer distinct chemical and biological properties.

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